3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with 4-nitrobenzoyl chloride under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the oxadiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which can affect its reactivity and biological activity.
3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole:
Uniqueness
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the benzodioxole and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific interactions with biological targets or unique electronic characteristics.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-18(20)11-4-1-9(2-5-11)15-16-14(17-23-15)10-3-6-12-13(7-10)22-8-21-12/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBNQWSXIKIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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